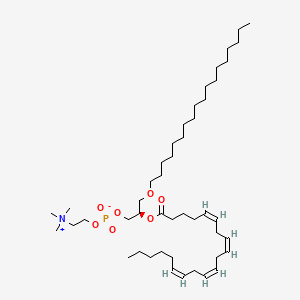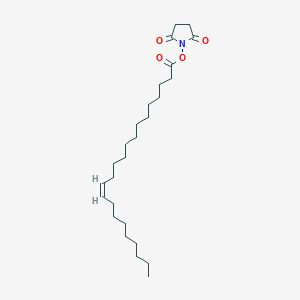
Cystothiazole A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cystothiazole A is an organonitrogen heterocyclic antibiotic that is 2,4'-bi-1,3-thiazole substituted by an isopropyl group at position 2' and a 3,5,7-trimethoxy-4-methyl-7-oxohepta-1,5-dien-1-yl group at position 4 (the 2E,4R,5S,6E stereoisomer). It is isolated from the culture broth of myxobacterium, Cystobacter fuscus, and exhibits antifungal and cytotoxic activity. It has a role as an antifungal agent, an antineoplastic agent and a bacterial metabolite. It is an organonitrogen heterocyclic antibiotic, a member of 1,3-thiazoles, an enol ether, an enoate ester, a biaryl and a methyl ester.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Cystothiazole A has been a subject of interest due to its potent antifungal activity and its function as an inhibitor of mitochondrial oxidation. Williams, Patnaik, and Clark (2001) outlined an efficient pathway for the enantiocontrolled preparation of cystothiazole A, emphasizing its role in inhibiting mitochondrial oxidation at a specific site on the cytochrome bc(1) complex (Williams, Patnaik, & Clark, 2001). Similarly, DeRoy and Charette (2003) described a total synthesis of cystothiazole A, highlighting key steps like the Evans asymmetric catalytic aldol reaction, crucial for establishing the required stereochemistry (DeRoy & Charette, 2003).
Biosynthetic Studies
Suzuki, Sakagami, and Ojika (2003) conducted biosynthetic studies on cystothiazole A, exploring the origins of its carbon skeleton. They found that the polyketide moiety of cystothiazole A is derived from acetate and propionate, while other components like the bithiazole moiety come from L-serine (Suzuki, Sakagami, & Ojika, 2003).
Biotransformation and Derivatives
Research into the biotransformation of cystothiazole A by its producer, Cystobacter fuscus, revealed insights into its metabolic derivatives. Suzuki, Ojika, and Sakagami (2004) observed the rapid metabolism of cystothiazole A into various polar metabolic derivatives, proposing pathways for this conversion (Suzuki, Ojika, & Sakagami, 2004). Additionally, Ojika et al. (2006) evaluated eight derivatives of cystothiazole A for antifungal activity, confirming key features like the bend conformation and lipophilicity required for its antifungal efficacy (Ojika et al., 2006).
Importance of Stereochemistry
The significance of stereochemistry in cystothiazole A’s antifungal activity was underscored by Ojika, Watanabe, Qi, Tanino, and Sakagami (2004), who synthesized all stereoisomers of cystothiazole A. Their findings showed that variations in stereochemistry drastically affected its antifungal potency (Ojika, Watanabe, Qi, Tanino, & Sakagami, 2004).
Alternative Synthesis Methods
Further research into the synthesis of cystothiazole A has been conducted to improve efficiency and explore new methods. Bai, Bao, Ren, and Wang (2009) presented a modified synthesis of cystothiazole A, introducing a more efficient method potentially applicable to other related compounds (Bai, Bao, Ren, & Wang, 2009).
Propriétés
Formule moléculaire |
C20H26N2O4S2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-13,16H,1-6H3/b8-7+,17-9+/t13-,16+/m1/s1 |
Clé InChI |
LRTJMINIVSPVMX-ZVJWTWILSA-N |
SMILES isomérique |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)OC)/C(=C\C(=O)OC)/OC |
SMILES |
CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |
SMILES canonique |
CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |
Synonymes |
cystothiazole A cystothiazole-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




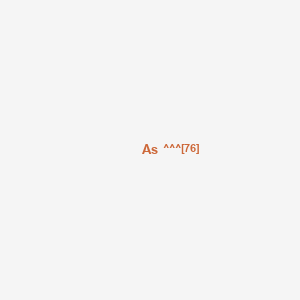


![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)

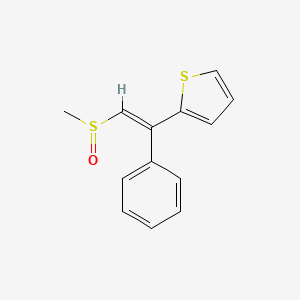
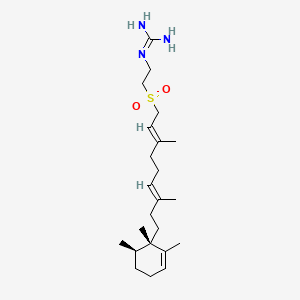
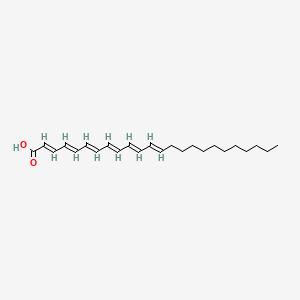
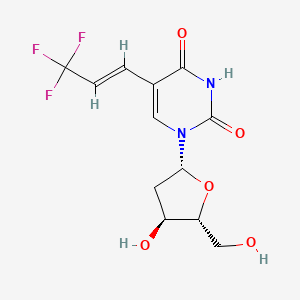
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)
